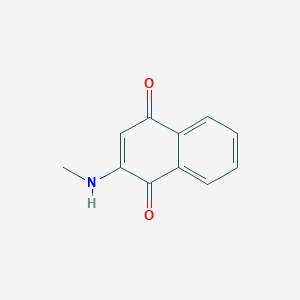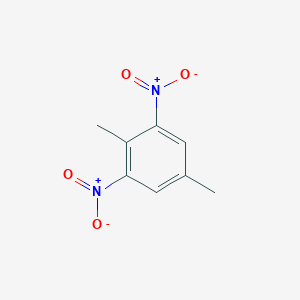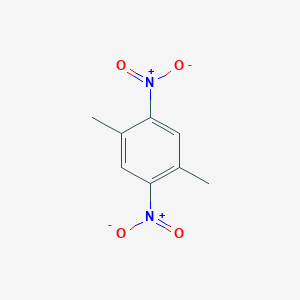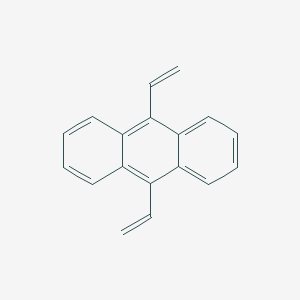![molecular formula C12H13N3O B180911 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- CAS No. 108061-50-3](/img/structure/B180911.png)
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its ability to interact with biological systems and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects.
Biochemische Und Physiologische Effekte
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, the compound also has some limitations, including its low solubility and poor bioavailability.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-. Some of the possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand its interactions with biological targets.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential applications of the compound in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
4. Development of novel analogs of the compound with improved pharmacological properties.
5. Investigation of the potential use of the compound as a lead compound for drug discovery.
In conclusion, 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- is a promising compound with potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- involves the reaction of indole-3-carboxylic acid with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving cyclization, reduction, and condensation to yield the final product.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Eigenschaften
CAS-Nummer |
108061-50-3 |
|---|---|
Produktname |
1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro- |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C12H13N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-4,11,14-15H,5-6H2,(H2,13,16) |
InChI-Schlüssel |
GEYNGARYCGPPKK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



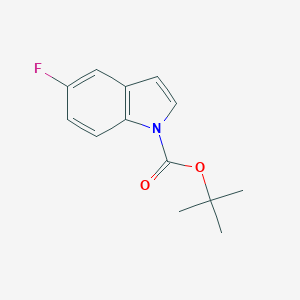

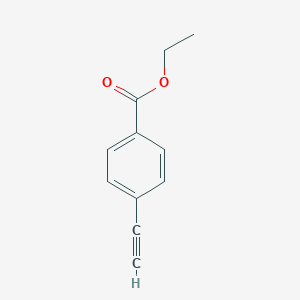
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
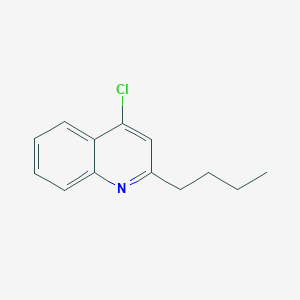
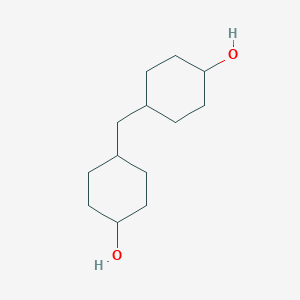
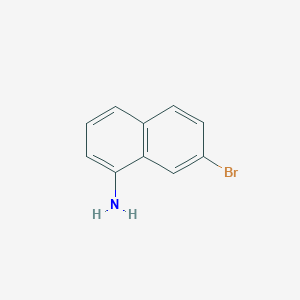
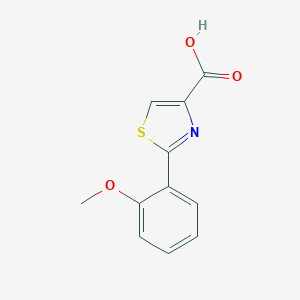
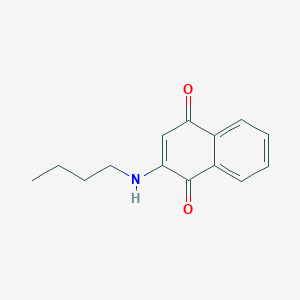
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
